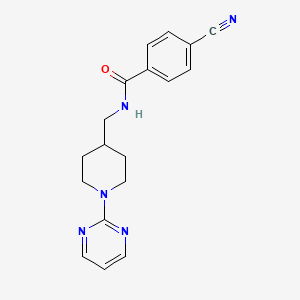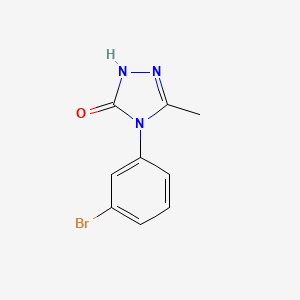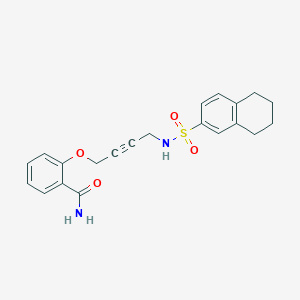
2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydronaphthalene sulfonamide moiety via a butynyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: This can be synthesized by sulfonation of 5,6,7,8-tetrahydronaphthalene followed by amination.
Formation of But-2-yn-1-yl Ether: The sulfonamide is then reacted with but-2-yn-1-ol under suitable conditions to form the but-2-yn-1-yl ether.
Coupling with Benzamide: Finally, the but-2-yn-1-yl ether is coupled with benzamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the tetrahydronaphthalene moiety can yield naphthoquinone derivatives.
Reduction: Reduction of the sulfonamide group can produce the corresponding amine.
Substitution: Substitution reactions on the benzamide core can introduce various functional groups, depending on the reagent used.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides and benzamides.
Industrial Applications: The compound can be utilized in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: Shares the sulfonamide moiety but lacks the but-2-yn-1-yl ether and benzamide components.
Benzamide: Shares the benzamide core but lacks the tetrahydronaphthalene sulfonamide and but-2-yn-1-yl ether linkages.
But-2-yn-1-yl Ether Derivatives: Compounds with similar but-2-yn-1-yl ether linkages but different core structures.
Uniqueness
The uniqueness of 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide lies in its combination of a benzamide core, a tetrahydronaphthalene sulfonamide moiety, and a but-2-yn-1-yl ether linkage. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.
特性
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c22-21(24)19-9-3-4-10-20(19)27-14-6-5-13-23-28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h3-4,9-12,15,23H,1-2,7-8,13-14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWSVVRSREMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
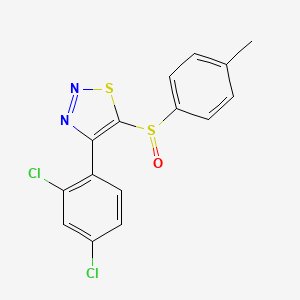
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2524024.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2524026.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B2524027.png)
![2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2524028.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)
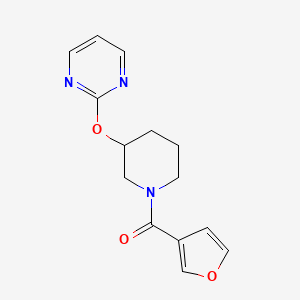
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)
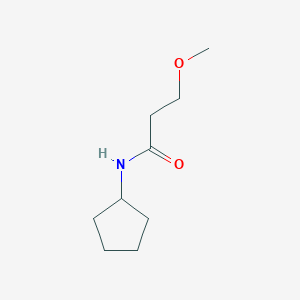
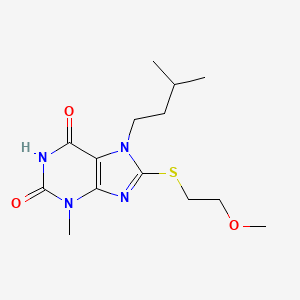
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
